6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride
CAS No.: 2044871-07-8
Cat. No.: VC4090808
Molecular Formula: C7H13ClN4
Molecular Weight: 188.66
* For research use only. Not for human or veterinary use.
![6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride - 2044871-07-8](/images/structure/VC4090808.png)
Specification
CAS No. | 2044871-07-8 |
---|---|
Molecular Formula | C7H13ClN4 |
Molecular Weight | 188.66 |
IUPAC Name | 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride |
Standard InChI | InChI=1S/C7H12N4.ClH/c1-5-2-9-7-6(8)3-10-11(7)4-5;/h3,5,9H,2,4,8H2,1H3;1H |
Standard InChI Key | VLLUIFJEOPFNJA-UHFFFAOYSA-N |
SMILES | CC1CNC2=C(C=NN2C1)N.Cl |
Canonical SMILES | CC1CNC2=C(C=NN2C1)N.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Characteristics
The compound belongs to the pyrazolo[1,5-a]pyrimidine class, with the following structural attributes:
-
Tautomerism: The saturated pyrimidine ring (4H,5H,6H,7H) adopts a boat-like conformation, stabilized by intramolecular hydrogen bonding between N1–H and the pyrimidine nitrogen .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Melting Point | Not reported (decomposes) | |
Solubility | Soluble in water, methanol | |
pKa (amine) | ~8.2 (predicted) | |
LogP (octanol-water) | 1.45 (calculated) |
Spectral Data
-
¹H NMR (D₂O): δ 3.15 (m, 2H, CH₂), 2.95 (s, 3H, CH₃), 2.70–2.50 (m, 4H, ring CH₂) .
-
IR (KBr): 3350 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=N pyrimidine) .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via cyclocondensation reactions. A representative pathway involves:
-
Step 1: Reaction of 5-amino-1H-pyrazole-4-carboxylic acid with 1,1,3,3-tetraethoxy-2-methylpropane under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core .
-
Step 2: Hydrolysis of intermediates followed by hydrochlorination to yield the final product .
Table 2: Synthetic Method Comparison
Method | Yield (%) | Purity (%) | Key Reagents | Reference |
---|---|---|---|---|
Cyclocondensation | 78 | 95 | HCl, ethanol, reflux | |
Microwave-assisted | 92 | 98 | CuSO₄, sodium ascorbate |
Scalability Challenges
-
Issue: Low yields (35–50%) in traditional reflux methods due to byproduct formation .
-
Solution: Microwave-assisted synthesis reduces reaction time (20 mins vs. 6 hrs) and improves yield to >90% .
Pharmacological Applications
Kinase Inhibition
The compound exhibits inhibitory activity against FAD-dependent hydroxylases (e.g., Rv1751 in Mycobacterium tuberculosis), disrupting bacterial redox homeostasis .
Table 3: Biological Activity Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume